Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate is a chemical compound that belongs to the class of 1,2,4-oxadiazoles.
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets in these microorganisms, disrupting their normal functions and leading to their elimination .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property allows them to interact with various biological targets, potentially disrupting their normal functions .
Biochemical Pathways
1,2,4-oxadiazoles have been associated with a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
1,2,4-oxadiazoles have been associated with a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities
Action Environment
The synthesis of 1,2,4-oxadiazoles often involves specific conditions, such as the presence of a catalytic amount of piperidine at 110 °c . These conditions may influence the compound’s action and stability.
Preparation Methods
The synthesis of 1,2,4-oxadiazoles, including Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate, typically involves the cyclization of amidoximes with carbonyl compounds. Common synthetic routes include:
Reaction with Carboxylic Acids: Amidoximes react with carboxylic acids in the presence of dehydrating agents to form 1,2,4-oxadiazoles.
Reaction with Aldehydes: Amidoximes can also react with aldehydes under acidic or basic conditions to yield 1,2,4-oxadiazoles.
Reaction with Esters: Another method involves the reaction of amidoximes with esters, often catalyzed by bases.
Chemical Reactions Analysis
Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxadiazole ring.
Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted oxadiazoles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions are typically substituted oxadiazoles with varying functional groups .
Scientific Research Applications
Comparison with Similar Compounds
Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds in the 1,2,4-oxadiazole family, such as:
1,2,3-Oxadiazole: This isomer has different chemical properties and biological activities compared to 1,2,4-oxadiazoles.
1,2,5-Oxadiazole: Another isomer with distinct reactivity and applications.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of lithium, which imparts unique chemical and biological properties to the compound .
Properties
IUPAC Name |
lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O4.Li/c6-2(7)1-4-3(8)9-5-1;/h(H,6,7)(H,4,5,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJECWSOJIJSAFX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1(=NOC(=O)N1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HLiN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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